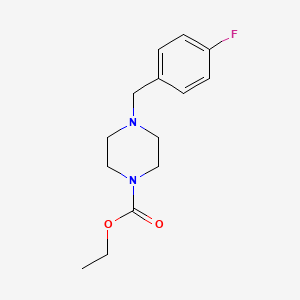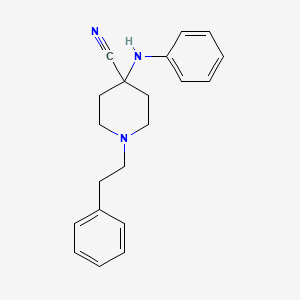![molecular formula C26H27BrN2O4 B5809073 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)
3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the Tyk2 enzyme. It has been developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
科学的研究の応用
3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide has been studied extensively in preclinical models of autoimmune diseases. In a mouse model of psoriasis, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide was shown to significantly reduce skin inflammation and thickness. In a mouse model of lupus, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide was shown to reduce the production of autoantibodies and improve kidney function. In a mouse model of inflammatory bowel disease, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide was shown to reduce inflammation and improve colon histology.
作用機序
3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide targets the Tyk2 enzyme, which is involved in the signaling pathway of several cytokines including interleukin-12, interleukin-23, and type I interferons. By inhibiting Tyk2, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines. This leads to a reduction in inflammation and an improvement in autoimmune disease symptoms.
Biochemical and Physiological Effects:
3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies. It is orally bioavailable and has a long half-life, allowing for once-daily dosing. 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
One advantage of 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide is its specificity for the Tyk2 enzyme. This allows for targeted inhibition of the cytokine signaling pathway without affecting other pathways. However, one limitation of 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide is its relatively low potency compared to other Tyk2 inhibitors. This may limit its effectiveness in treating autoimmune diseases.
将来の方向性
For 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide include clinical trials in humans to evaluate its safety and efficacy in treating autoimmune diseases. Additionally, further research is needed to optimize the potency and selectivity of 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide, as well as to investigate its potential use in combination with other therapies. Finally, the mechanism of action of 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide should be further elucidated to better understand its effects on the immune system.
合成法
The synthesis of 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide involves several steps starting with the coupling of 3-(4-morpholinylmethyl)aniline with 2-bromoanisole. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product. The synthesis of 3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide is a complex process that requires expertise in synthetic organic chemistry.
特性
IUPAC Name |
3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O4/c1-31-24-10-9-20(16-21(24)18-33-25-8-3-2-7-23(25)27)26(30)28-22-6-4-5-19(15-22)17-29-11-13-32-14-12-29/h2-10,15-16H,11-14,17-18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZVBAPKSALCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)COC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)



![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
![7-chloro-2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B5809034.png)
![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)

![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)



![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)
